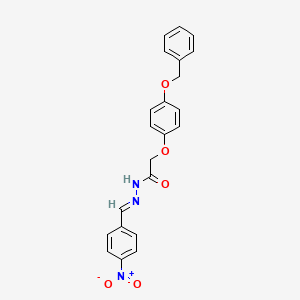![molecular formula C26H27ClN4O2 B11984494 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11984494.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a phenoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
-
Formation of the Piperazine Intermediate
Starting Material: 2-chlorobenzyl chloride
Reagent: Piperazine
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Product: 4-(2-chlorobenzyl)piperazine
-
Formation of the Acetohydrazide Intermediate
Starting Material: Acetohydrazide
Reagent: 3-phenoxybenzaldehyde
Conditions: The reaction is carried out in ethanol, with the addition of a catalytic amount of acetic acid.
Product: N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
-
Coupling Reaction
Starting Materials: 4-(2-chlorobenzyl)piperazine and N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Product: 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the piperazine or phenoxyphenyl moieties.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in anhydrous solvents under inert atmosphere.
Products: Reduced derivatives of the acetohydrazide or phenoxyphenyl moieties.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in organic solvents under reflux conditions.
Products: Substituted derivatives of the piperazine or phenoxyphenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol, methanol
Conditions: Reflux, inert atmosphere, controlled temperatures
Major Products
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
Antipsychotic Agents: The piperazine moiety is a common feature in many antipsychotic drugs.
Antidepressant Agents: The compound’s structure suggests potential activity as an antidepressant.
-
Pharmacology
Receptor Binding Studies: The compound can be used to study binding interactions with various neurotransmitter receptors.
Enzyme Inhibition Studies: Potential use in studying the inhibition of enzymes involved in neurotransmitter metabolism.
-
Biological Research
Cell Signaling Pathways: The compound can be used to investigate cell signaling pathways related to neurotransmission.
Molecular Biology:
-
Industrial Applications
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Material Science: Potential use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with neurotransmitter receptors in the brain. The piperazine moiety is known to interact with serotonin and dopamine receptors, which are involved in mood regulation and cognitive function. The phenoxyphenyl group may also contribute to the compound’s binding affinity and selectivity for specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
- 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(4-fluorobenzylidene)]acetohydrazide
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
Uniqueness
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group, in particular, may enhance its binding affinity and selectivity for certain neurotransmitter receptors, making it a valuable compound for medicinal chemistry and pharmacological research.
Propiedades
Fórmula molecular |
C26H27ClN4O2 |
|---|---|
Peso molecular |
463.0 g/mol |
Nombre IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27ClN4O2/c27-25-12-5-4-8-22(25)19-30-13-15-31(16-14-30)20-26(32)29-28-18-21-7-6-11-24(17-21)33-23-9-2-1-3-10-23/h1-12,17-18H,13-16,19-20H2,(H,29,32)/b28-18+ |
Clave InChI |
YAGUPLQNESTRAC-MTDXEUNCSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11984428.png)

![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11984433.png)

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzenesulfonamide](/img/structure/B11984451.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11984458.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11984463.png)
![3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea](/img/structure/B11984464.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11984468.png)


![1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984483.png)
